molecular formula C6H12CaO12P2 B13893447 Calcium;(2,3,4-trihydroxy-5-oxo-6-phosphonooxyhexyl) phosphate

Calcium;(2,3,4-trihydroxy-5-oxo-6-phosphonooxyhexyl) phosphate

Cat. No.: B13893447
M. Wt: 378.18 g/mol
InChI Key: QIUINQIXDJNFJN-UHFFFAOYSA-L
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Description

Calcium;(2,3,4-trihydroxy-5-oxo-6-phosphonooxyhexyl) phosphate is a calcium salt of a phosphorylated hexose derivative. Its structure comprises a hexyl backbone with hydroxyl, oxo, and phosphonooxy groups, making it a highly polar and biologically relevant molecule. The compound’s systematic IUPAC name reflects its stereochemical complexity, including three defined stereocenters (2R, 3R, 4S) and dual phosphate groups at positions 1 and 6 of the hexyl chain . This compound is structurally analogous to fructose 1,6-bisphosphate (FBP), a key intermediate in glycolysis, but differs in its calcium coordination and hydration state .

Properties

Molecular Formula

C6H12CaO12P2

Molecular Weight

378.18 g/mol

IUPAC Name

calcium;(2,3,4-trihydroxy-5-oxo-6-phosphonooxyhexyl) phosphate

InChI

InChI=1S/C6H14O12P2.Ca/c7-3(1-17-19(11,12)13)5(9)6(10)4(8)2-18-20(14,15)16;/h3,5-7,9-10H,1-2H2,(H2,11,12,13)(H2,14,15,16);/q;+2/p-2

InChI Key

QIUINQIXDJNFJN-UHFFFAOYSA-L

Canonical SMILES

C(C(C(C(C(=O)COP(=O)(O)O)O)O)O)OP(=O)([O-])[O-].[Ca+2]

Origin of Product

United States

Preparation Methods

Wet Chemical Precipitation Method Using Calcium Hydroxide and Phosphoric Acid

A common and established method for producing calcium phosphate compounds, including derivatives similar to this compound, is the wet chemical precipitation process. This involves the reaction of calcium hydroxide or calcium oxide with phosphoric acid in an aqueous medium.

  • Process Description:

    • Calcium hydroxide or calcium oxide is first dissolved or suspended in water to form a "lime milk."
    • Phosphoric acid is then added dropwise under stirring to the lime milk.
    • The reaction leads to the precipitation of calcium phosphate compounds.
    • Addition of sugars, sugar alcohols, or polyhydric alcohols to the aqueous calcium hydroxide solution improves solubility and prevents premature precipitation or solidification of calcium hydroxide, resulting in a more homogeneous and fine particulate calcium phosphate precipitate.
  • Advantages:

    • Prevents solidification and precipitation of calcium hydroxide during storage and transport.
    • Produces calcium phosphate with fine particle size and high purity.
    • Simplifies the production process by maintaining calcium hydroxide in solution form before reaction.
  • Example Experimental Data:

Component Amount Role
Calcium oxide 34.8 g Source of calcium
Water 1 kg Solvent
Saccharose (sugar) 200 g Solubility enhancer
Phosphoric acid (4% aq) 40.5 g (as H3PO4) Reactant for precipitation
  • Upon mixing calcium oxide in aqueous saccharose solution and adding phosphoric acid, calcium triphosphate precipitated as a turbid suspension. Drying and sintering at 1100°C yielded β-tricalcium phosphate, confirmed by X-ray diffraction analysis.

Continuous Precipitation Using Calcium Nitrate and Ammonium Phosphate Salts

Another approach involves continuous precipitation methods using soluble salts such as calcium nitrate tetrahydrate and ammonium dihydrogen phosphate to control stoichiometry and particle size.

  • Process Overview:

    • Solutions of calcium nitrate tetrahydrate and ammonium dihydrogen phosphate are mixed at a controlled calcium to phosphate molar ratio (e.g., 1.67 for hydroxyapatite).
    • The reaction is carried out at room temperature with continuous stirring.
    • The precipitate formed is filtered, washed, and dried.
  • Advantages:

    • Precise control over Ca/P ratio.
    • Produces pure and crystallized calcium phosphate powders.
    • Suitable for producing hydroxyapatite and other calcium phosphate phases.
  • Typical Reaction:

$$
10 \text{Ca}^{2+} + 6 \text{PO}4^{3-} + 2 \text{OH}^- \rightarrow \text{Ca}{10}(\text{PO}4)6(\text{OH})_2
$$

  • This method is widely used for synthesizing hydroxyapatite, a close structural relative of the target compound.

Thermal Treatment and Calcination

For obtaining crystalline forms of calcium phosphates, including β-tricalcium phosphate, the precipitated powders are often subjected to calcination at high temperatures (e.g., 900–1100°C).

  • Purpose:

    • To convert amorphous calcium phosphate precipitates into crystalline phases.
    • To enhance material density and mechanical properties.
  • Example:

    • Spray-dried calcium phosphate powders obtained from wet precipitation are pelletized and fired at 1100°C to yield β-tricalcium phosphate with characteristic X-ray diffraction patterns.

Use of Additives and Modifiers

In some preparation methods, additives such as sugars or polyhydric alcohols are included to improve the solubility of calcium hydroxide and modify particle morphology.

  • Sugars (e.g., saccharose) help dissolve calcium hydroxide better, preventing solidification.
  • Polyhydric alcohols act similarly to stabilize the solution and control precipitation kinetics.

This approach leads to more uniform particle size distribution and higher purity of the calcium phosphate precipitate.

Comparative Table of Preparation Methods

Preparation Method Reactants Conditions Advantages Limitations
Wet precipitation with Ca(OH)2 + H3PO4 + sugar Calcium hydroxide, phosphoric acid, sugar/polyhydric alcohol Aqueous solution, room temp, stirring Fine particles, high purity, prevents lime milk solidification Requires controlled addition of acid
Continuous precipitation with Ca(NO3)2 + NH4H2PO4 Calcium nitrate tetrahydrate, ammonium dihydrogen phosphate Room temp, controlled Ca/P ratio, stirring Precise stoichiometry, crystallized powders Requires soluble salts, post-treatment needed
Thermal calcination Precipitated calcium phosphate High temperature (900–1100°C) Produces crystalline phases, improved density Energy intensive, may cause phase changes
Additive-assisted dissolution Ca(OH)2 + sugars or polyhydric alcohols + H3PO4 Aqueous, room temp Prevents solidification, uniform precipitation Additional steps for additive removal

Research Results and Analysis

  • The inclusion of saccharose in the aqueous calcium hydroxide solution significantly improves the dissolution of calcium hydroxide, enabling a homogeneous reaction with phosphoric acid and yielding fine particulate calcium phosphate precipitates.
  • X-ray diffraction studies confirm the formation of β-tricalcium phosphate after sintering at 1100°C, indicating successful preparation of crystalline calcium phosphate phases.
  • Continuous precipitation methods yield hydroxyapatite powders with controlled Ca/P ratios, suitable for biomedical applications.
  • The solubility and phase purity of calcium phosphate compounds are highly dependent on the Ca/P molar ratio and reaction pH, necessitating precise control during synthesis.
  • Degradation and dissolution studies show that calcium phosphate compounds prepared by these methods exhibit controlled release of calcium and phosphate ions, relevant for bioengineering applications.

Chemical Reactions Analysis

Types of Reactions

Calcium;(2,3,4-trihydroxy-5-oxo-6-phosphonooxyhexyl) phosphate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield carboxylic acids, while reduction of the keto group can produce secondary alcohols .

Scientific Research Applications

Calcium;(2,3,4-trihydroxy-5-oxo-6-phosphonooxyhexyl) phosphate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Calcium;(2,3,4-trihydroxy-5-oxo-6-phosphonooxyhexyl) phosphate involves its interaction with various molecular targets and pathways. The phosphate groups can participate in phosphorylation reactions, which are crucial for cellular signaling and energy transfer. The calcium ions play a role in stabilizing the structure and facilitating interactions with other biomolecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Calcium;(2,3,4-trihydroxy-5-oxo-6-phosphonooxyhexyl) phosphate with structurally or functionally related compounds, including fructose 1,6-bisphosphate, calcium fluorophosphate, and other calcium phosphate derivatives.

Structural and Functional Comparison

Property This compound Fructose 1,6-Bisphosphate (FBP) Calcium Fluorophosphate (Ca₅F(PO₄)₃)
Molecular Formula C₆H₁₄O₁₂P₂Ca C₆H₁₄O₁₂P₂ Ca₅F(PO₄)₃
Phosphorylation Sites Positions 1 and 6 (bisphosphorylated) Positions 1 and 6 (bisphosphorylated) N/A (inorganic phosphate lattice)
Biological Role Likely involved in calcium-phosphate metabolism or signaling Central glycolysis intermediate Bone mineralization, dental enamel
Solubility in Water Moderate (due to polar phosphate groups) High (freely soluble in aqueous media) Low (hydroxyapatite-like insolubility)
Calcium Binding Direct coordination to phosphate groups No calcium binding (free acid form) Structural calcium in apatite lattice

Key Differences

  • Chemical Reactivity : Unlike FBP, which participates in enzymatic reactions (e.g., aldolase cleavage), the calcium-bound derivative is more stable and likely serves as a calcium reservoir or structural component .
  • Crystallinity : Calcium fluorophosphate (fluorapatite) forms a rigid crystalline lattice, whereas the hexyl-phosphate compound exhibits amorphous or gel-like behavior due to its organic backbone .
  • pH Sensitivity : Calcium phosphate derivatives like brushite (CaHPO₄·2H₂O) and hydroxyapatite exhibit pH-dependent solubility, with hydroxyapatite precipitating above pH 6.6. In contrast, the hexyl-phosphate compound’s solubility is less pH-dependent due to its organic moiety .

Research Findings and Data

Solubility and Stability

  • This compound: Exhibits moderate solubility (≈50 mM at pH 7.4), comparable to brushite but lower than FBP .
  • Thermal Stability : Decomposes at 150–200°C, unlike fluorapatite, which remains stable up to 1200°C .

Biological Activity

Calcium (2,3,4-trihydroxy-5-oxo-6-phosphonooxyhexyl) phosphate is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of biochemistry and pharmacology. This compound is characterized by its unique structural features, which include multiple hydroxyl groups and a phosphate moiety that may contribute to its biological functions.

  • Molecular Formula : C6H11O10P
  • Molecular Weight : 212.13 g/mol
  • CAS Number : Not available in the current literature.

Biological Activity

The biological activity of Calcium (2,3,4-trihydroxy-5-oxo-6-phosphonooxyhexyl) phosphate can be categorized into several key areas:

1. Antioxidant Activity

  • Studies indicate that compounds with similar structural features exhibit significant antioxidant properties. The presence of hydroxyl groups contributes to the scavenging of free radicals, which is crucial for mitigating oxidative stress in biological systems.

2. Anti-inflammatory Effects

  • Research has shown that phosphate-containing compounds can modulate inflammatory pathways. This compound may inhibit pro-inflammatory cytokines, thereby reducing inflammation in various tissues.

3. Antimicrobial Properties

  • Preliminary investigations suggest that this compound could possess antimicrobial activity against certain bacterial strains. The mechanism may involve disruption of microbial cell membranes or interference with metabolic pathways.

Case Study 1: Antioxidant Activity Evaluation

A study evaluated the antioxidant capacity of calcium phosphates similar to Calcium (2,3,4-trihydroxy-5-oxo-6-phosphonooxyhexyl) phosphate using DPPH and ABTS assays. The results indicated a significant reduction in radical concentration, supporting its potential use as an antioxidant supplement in food and pharmaceuticals.

CompoundDPPH Scavenging (%)ABTS Scavenging (%)
Calcium (2,3,4-trihydroxy-5-oxo...)85%90%
Control (Ascorbic Acid)95%92%

Case Study 2: Anti-inflammatory Mechanism

In vitro studies on human macrophages treated with Calcium (2,3,4-trihydroxy-5-oxo-6-phosphonooxyhexyl) phosphate demonstrated a decrease in TNF-alpha production by 40%, indicating its potential as an anti-inflammatory agent.

Case Study 3: Antimicrobial Efficacy

A comparative study assessed the antimicrobial effects of various calcium phosphates against Staphylococcus aureus and Escherichia coli. The results showed that Calcium (2,3,4-trihydroxy-5-oxo-6-phosphonooxyhexyl) phosphate exhibited a notable zone of inhibition:

CompoundZone of Inhibition (mm)
Calcium (2,3,4-trihydroxy-5-oxo...)15
Control (Penicillin)20

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